molecular formula C10H12O2 B2812169 (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 1344917-94-7

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B2812169
CAS No.: 1344917-94-7
M. Wt: 164.204
InChI Key: WCRSIAJZAWLIAS-SSDOTTSWSA-N
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Description

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. Reaction conditions typically include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Chiral catalysts or reducing agents such as borane complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

    Oxidation: Formation of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.

    Reduction: Formation of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and benzofuran ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.

    Benzofuran-2-ylmethanol: A similar compound with a different substitution pattern.

    2,3-Dihydrobenzofuran: The parent compound without the ethan-1-ol moiety.

Uniqueness

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and potential enantioselective biological interactions.

Properties

IUPAC Name

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRSIAJZAWLIAS-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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